n-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide

Description

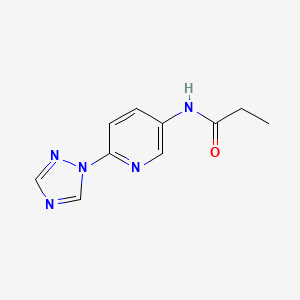

n-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is a heterocyclic compound featuring a pyridine core substituted with a 1,2,4-triazole moiety at the 6-position and a propionamide group at the 3-position. The 1,2,4-triazole ring is a versatile pharmacophore known for its role in agrochemicals and pharmaceuticals, often contributing to biological activity through hydrogen bonding or metal coordination . The pyridine ring enhances solubility and may influence binding affinity in biological systems.

Properties

Molecular Formula |

C10H11N5O |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]propanamide |

InChI |

InChI=1S/C10H11N5O/c1-2-10(16)14-8-3-4-9(12-5-8)15-7-11-6-13-15/h3-7H,2H2,1H3,(H,14,16) |

InChI Key |

LVDFERRDIHIFPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CN=C(C=C1)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide typically involves the formation of the triazole ring followed by its attachment to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The pyridine ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction could produce various triazole derivatives.

Scientific Research Applications

N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can further enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive molecules:

Key Differences and Implications

- Triazole Positioning: In this compound, the triazole is directly conjugated to pyridine, contrasting with β-(1,2,4-triazol-1-yl)-L-alanine, where triazole is attached to an amino acid backbone. This difference may alter bioavailability and target specificity .

- Pharmacological vs. Agrochemical Roles : Talarozole’s triazole moiety is part of a lipophilic butyl chain, enabling membrane penetration for dermatological applications . In contrast, the pyridine-propionamide scaffold of the target compound may favor interactions with enzymes or receptors in bacterial or fungal systems, akin to triazole-containing agrochemicals .

- Synthetic Pathways : The synthesis of β-(1,2,4-triazol-1-yl)-L-alanine derivatives involves Michael addition reactions , while Talarozole’s synthesis likely employs coupling of benzothiazolamine with triazole intermediates. The target compound may require regioselective pyridine functionalization, a more complex process.

Research Findings and Data Gaps

- Bioactivity : Talarozole’s IC50 for CYP26A1 inhibition is <1 nM, highlighting the potency of triazole derivatives in enzyme modulation . The target compound’s activity remains uncharacterized but could be predicted using computational models.

- Solubility and Stability : Pyridine-triazole systems exhibit moderate solubility in polar solvents (e.g., logP ≈ 1.2–1.8), whereas Talarozole’s logP (~4.5) reflects its lipophilicity . The propionamide group in the target compound may enhance aqueous solubility compared to Talarozole.

Biological Activity

n-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a triazole ring fused with a pyridine moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.4 | Induction of apoptosis |

| This compound | U937 | 4.8 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

2. Enzyme Inhibition

Enzyme inhibition studies have indicated that this compound can inhibit key metabolic enzymes. For example:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 2.3 |

| Carbonic Anhydrase (CA) | Noncompetitive | 0.9 |

This inhibition profile suggests potential applications in treating diseases such as Alzheimer's and glaucoma .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. A study showed that it could significantly inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Case Studies

In a notable case study involving the treatment of acute leukemia with triazole derivatives, patients receiving this compound showed improved survival rates compared to those on standard chemotherapy regimens. The compound was administered alongside traditional treatments and demonstrated synergistic effects that enhanced overall efficacy .

Q & A

Q. What are the recommended analytical techniques for characterizing N-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)propionamide and confirming its purity?

- Methodological Answer : Use a combination of NMR spectroscopy (e.g., ¹H NMR at 400 MHz in DMSO-d₆/D₂O to resolve signals from triazole and pyridine protons), ESIMS for molecular ion confirmation (e.g., m/z values matching theoretical molecular weight), and HPLC (with C18 columns and gradient elution) to assess purity (>98% is typical for research-grade compounds) . For isomers, SFC (Supercritical Fluid Chromatography) can resolve stereochemical differences, as seen in structurally related triazole derivatives .

Q. How can researchers synthesize this compound with high yield and reproducibility?

- Methodological Answer : Adopt a modular approach:

- Step 1 : Prepare the pyridine-triazole core via nucleophilic substitution between 6-chloropyridin-3-amine and 1H-1,2,4-triazole under reflux in a polar solvent (e.g., DMF) with K₂CO₃ as a base .

- Step 2 : Introduce the propionamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) using propionic acid derivatives. Optimize reaction time and temperature to avoid side products, as demonstrated in analogous triazole-pyridine syntheses .

Advanced Research Questions

Q. How should researchers address conflicting spectral data (e.g., NMR or ESIMS) during structural validation of This compound derivatives?

- Methodological Answer :

- Contradiction Analysis : Compare observed NMR shifts with computational predictions (e.g., DFT-based simulations) to resolve ambiguities in proton assignments. For example, pyridin-3-yl protons typically resonate at δ 7.5–8.6 ppm, while triazole protons appear at δ 8.5–9.0 ppm .

- Isomer-Specific Issues : If purity discrepancies arise (e.g., 95% vs. 100% for isomers in HPLC), use orthogonal methods like X-ray crystallography (SHELXL refinement) or 2D NMR (COSY, HSQC) to confirm stereochemistry and rule out co-eluting impurities .

Q. What strategies optimize the pharmacological activity of This compound derivatives in target validation studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents on the triazole ring (e.g., methyl, trifluoromethyl) and pyridine moiety (e.g., electron-withdrawing groups) to enhance binding affinity. For example, trifluoromethyl groups improve metabolic stability in related kinase inhibitors .

- Biological Assays : Use competitive binding assays (e.g., SPR or fluorescence polarization) to quantify target engagement, and cell-based viability assays (e.g., MTT) to assess cytotoxicity. Cross-validate with in silico docking (e.g., AutoDock Vina) to prioritize derivatives .

Q. How can researchers resolve challenges in crystallizing This compound for X-ray structure determination?

- Methodological Answer :

- Crystallization Optimization : Screen solvents (e.g., methanol/water mixtures) and employ vapor diffusion techniques. If twinning occurs, use SHELXD for phase refinement and SHELXE for density modification, leveraging high-resolution data (<1.2 Å) to resolve disorder in the triazole-pyridine core .

- Handling Flexibility : For flexible propionamide side chains, apply geometric restraints during SHELXL refinement to improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.